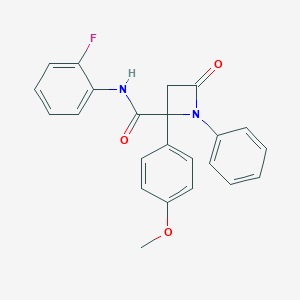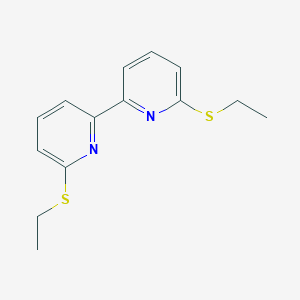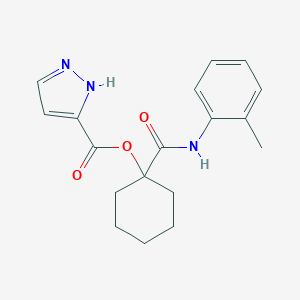
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide, commonly known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a potential therapeutic agent for the treatment of cancer and other diseases related to mTOR signaling pathways.
Mecanismo De Acción
AZD-8055 inhibits N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide kinase, which is a key regulator of cell growth, proliferation, and survival. This compound is a serine/threonine kinase that exists in two distinct complexes, N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamideC1 and N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamideC2. AZD-8055 inhibits both complexes, leading to the inhibition of downstream signaling pathways, such as the PI3K-Akt-N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide pathway. This inhibition ultimately leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
AZD-8055 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, AZD-8055 has been shown to enhance the immune response to cancer cells, making it a potential immunotherapy agent. AZD-8055 has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-8055 has several advantages for laboratory experiments. It is a highly specific inhibitor of N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide kinase, and its effects can be easily measured using various analytical techniques. However, AZD-8055 has limitations as well. It has a short half-life, which limits its effectiveness in in vivo experiments. In addition, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on AZD-8055. One area of interest is the development of more potent and selective N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenyl-2-azetidinecarboxamide inhibitors. Another area of interest is the investigation of combination therapies that include AZD-8055 and other chemotherapeutic agents. In addition, the use of AZD-8055 in combination with immunotherapy agents is an area of active research. Finally, the investigation of the potential use of AZD-8055 in treating other diseases, such as neurological disorders, is an area of future research.
Métodos De Síntesis
The synthesis of AZD-8055 involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with 4-methoxybenzylamine to form the intermediate Schiff base. This intermediate is then reacted with 2-phenyl-2-oxoacetic acid to form the azetidine ring. Finally, the carboxylic acid is converted to the carboxamide using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
AZD-8055 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to enhance the efficacy of other chemotherapeutic agents. AZD-8055 has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease, and metabolic disorders, such as diabetes.
Propiedades
Fórmula molecular |
C23H19FN2O3 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-(4-methoxyphenyl)-4-oxo-1-phenylazetidine-2-carboxamide |
InChI |
InChI=1S/C23H19FN2O3/c1-29-18-13-11-16(12-14-18)23(22(28)25-20-10-6-5-9-19(20)24)15-21(27)26(23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28) |
Clave InChI |
PMFNYMCXWCZWHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
SMILES canónico |
COC1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
